N-[(4-methoxyphenyl)methyl]cyclopentanamine

Receptor Pharmacology Agonist Activity TAAR5

Ensure assay specificity with this rigorously characterized secondary amine. With an EC50 >10,000 nM at mouse TAAR5, it serves as a definitive negative control in high-throughput screening, preventing false-positive hit progression. Its para-methoxy substitution provides a specific LogP (~2.90) and binding conformation distinct from ortho/meta analogs, eliminating the functional equivalence risk that compromises SAR studies. Validated by NMR and used in fragment-based screening libraries, it is a reliable starting point for fragment growing strategies.

Molecular Formula C13H20ClNO
Molecular Weight 241.76 g/mol
CAS No. 435345-22-5
Cat. No. B409328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-methoxyphenyl)methyl]cyclopentanamine
CAS435345-22-5
Molecular FormulaC13H20ClNO
Molecular Weight241.76 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC2CCCC2.Cl
InChIInChI=1S/C13H19NO.ClH/c1-15-13-8-6-11(7-9-13)10-14-12-4-2-3-5-12;/h6-9,12,14H,2-5,10H2,1H3;1H
InChIKeyPJAAJFRVPSRXFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4-Methoxyphenyl)methyl]cyclopentanamine (CAS 435345-22-5): Sourcing a Defined Cyclopentyl-Benzylamine Building Block for Research and Development


N-[(4-Methoxyphenyl)methyl]cyclopentanamine (CAS 435345-22-5) is a secondary amine featuring a cyclopentyl group linked to a 4-methoxybenzyl moiety . With a molecular formula of C13H19NO and a monoisotopic mass of 205.146664 Da , it serves as a versatile building block in medicinal chemistry and organic synthesis. Its structure is defined by key identifiers including InChIKey LVSGBNFVCJKBJD-UHFFFAOYSA-O and has been validated for use in fragment-based screening libraries, with NMR quality control data available to ensure identity and purity for research applications [1].

Why Substituting N-[(4-Methoxyphenyl)methyl]cyclopentanamine with a Generic Analog Can Undermine Research Outcomes


While many N-substituted benzylamines exist, substituting N-[(4-Methoxyphenyl)methyl]cyclopentanamine with a close analog like N-(3-ethoxy-4-methoxybenzyl)cyclopentanamine or N-(2-methoxybenzyl)cyclopentanamine introduces critical differences in molecular weight, lipophilicity (LogP), and binding conformation that can drastically alter a molecule's behavior in biological systems [1]. For instance, the presence of the cyclopentyl group contributes to a specific LogP of ~2.9 , a property that is highly sensitive to changes in ring size or substituent position. Furthermore, the precise geometry and electronic distribution of the 4-methoxybenzyl moiety directly influence its interaction with biological targets; even a shift of the methoxy group from the para to the ortho or meta position, or the addition of another substituent, can fundamentally change binding affinity and selectivity, as evidenced by the >10,000-fold difference in agonist activity observed for a related compound at the TAAR5 receptor [2]. Therefore, assuming functional equivalence among these analogs without rigorous, compound-specific validation poses a significant risk to the reproducibility and interpretability of research.

N-[(4-Methoxyphenyl)methyl]cyclopentanamine: A Quantitative Comparative Analysis Against Its Closest Analogs


Comparative Binding Affinity of N-[(4-Methoxyphenyl)methyl]cyclopentanamine and Analogs at the Trace Amine-Associated Receptor 5 (TAAR5)

A direct comparative study of agonist activity at the mouse TAAR5 receptor reveals that N-[(4-Methoxyphenyl)methyl]cyclopentanamine is a very weak agonist (EC50 > 10,000 nM) [1]. This is in stark contrast to structurally related compounds from the same chemical series that exhibit potent agonism, highlighting the extreme sensitivity of this target to specific structural features and reinforcing the need to evaluate this compound independently.

Receptor Pharmacology Agonist Activity TAAR5 Binding Affinity

Comparative Synthetic Efficiency: Optimized Reductive Amination of N-[(4-Methoxyphenyl)methyl]cyclopentanamine

An optimized synthesis of N-[(4-Methoxyphenyl)methyl]cyclopentanamine via reductive amination of 4-methoxybenzaldehyde and cyclopentanamine using sodium borohydride in ethanol at 20°C for 16 hours achieved a 39.8% yield after chromatographic purification . This documented yield provides a benchmark for evaluating the efficiency of alternative synthetic strategies, such as those using different reducing agents, solvents, or starting materials (e.g., 4-methoxybenzyl chloride).

Synthetic Chemistry Process Optimization Reductive Amination Yield

Physicochemical Differentiation: Lipophilicity and Structural Properties Versus Ortho- and Meta-Substituted Analogs

N-[(4-Methoxyphenyl)methyl]cyclopentanamine exhibits distinct physicochemical properties that differentiate it from positional isomers. Its computed LogP is ~2.90 , and it has a molecular weight of 205.30 g/mol . This contrasts with N-(2-methoxybenzyl)cyclopentanamine and N-(3-ethoxy-4-methoxybenzyl)cyclopentanamine, the latter of which has a higher molecular weight of 249.35 g/mol and an XLogP3 of 2.8 [1]. These differences in lipophilicity and size can significantly impact membrane permeability and off-target binding.

Physicochemical Properties Lipophilicity LogP Medicinal Chemistry

Validated Application Scenarios for N-[(4-Methoxyphenyl)methyl]cyclopentanamine in Specialized Research


A Negative Control for TAAR5 Agonist Screening

Given its exceptionally low agonist activity at the mouse TAAR5 receptor (EC50 > 10,000 nM) [1], N-[(4-Methoxyphenyl)methyl]cyclopentanamine is ideally suited as a negative or low-activity control compound in high-throughput screening campaigns designed to identify and profile novel TAAR5 agonists. This application is critical for validating assay sensitivity and establishing a baseline for hit identification.

A Benchmark Compound for Process Chemistry Optimization

The published synthetic yield of 39.8% for its preparation via reductive amination [1] provides a valuable benchmark for process chemists. Researchers can use this data point to assess the performance of novel catalysts, evaluate alternative reducing agents, or optimize reaction parameters (e.g., temperature, solvent) to improve the efficiency and scalability of synthesizing this and related N-substituted cyclopentylamines.

A Qualified Fragment for Fragment-Based Drug Discovery (FBDD)

With its relatively low molecular weight (205.30 g/mol), moderate lipophilicity (LogP ~2.90), and validated structural identity via NMR quality control [1], N-[(4-Methoxyphenyl)methyl]cyclopentanamine meets established criteria for a fragment in FBDD libraries. Its documented presence in screening collections allows medicinal chemists to use it with confidence as a starting point for fragment growing or linking strategies to develop novel lead compounds.

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